5-Methylquinoline-2-carbaldehyde

Catalog No.
S12364120
CAS No.
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylquinoline-2-carbaldehyde

Product Name

5-Methylquinoline-2-carbaldehyde

IUPAC Name

5-methylquinoline-2-carbaldehyde

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c1-8-3-2-4-11-10(8)6-5-9(7-13)12-11/h2-7H,1H3

InChI Key

QONYRMRAAUUHNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=CC=C1)C=O

5-Methylquinoline-2-carbaldehyde is a heterocyclic organic compound characterized by a quinoline structure with a methyl group at the 5-position and an aldehyde functional group at the 2-position. Its molecular formula is C10H9NC_{10}H_9N and it has a molecular weight of approximately 155.19 g/mol. The compound exhibits unique chemical properties due to the presence of both the methyl and aldehyde groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

  • Oxidation: The aldehyde group can be oxidized to form 5-Methylquinoline-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to 5-Methylquinoline-2-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The methyl group at the 5-position can undergo electrophilic substitution reactions, leading to products such as 5-Haloquinoline-2-carbaldehyde or 5-Nitroquinoline-2-carbaldehyde when treated with halogens or nitrating agents.

These reactions highlight the compound's reactivity, allowing for further functionalization and derivatization.

Research indicates that 5-Methylquinoline-2-carbaldehyde exhibits notable biological activity, particularly in the field of medicinal chemistry. The compound has been studied for its potential as an antimicrobial and anticancer agent. Its mechanism of action may involve the formation of covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. Additionally, the quinoline ring system can intercalate with DNA, leading to disruptions in cellular functions and promoting cell death .

Several synthetic routes are available for producing 5-Methylquinoline-2-carbaldehyde:

  • Friedländer Synthesis: This method involves the reaction of aniline derivatives with acrolein under acidic conditions, typically utilizing hydrochloric acid as a catalyst.
  • Reimer-Tiemann Reaction: This classical method allows for the introduction of carbonyl groups into the quinoline structure through formylation processes .
  • Vilsmeier-Haack Reaction: This approach is used for formylating quinolines and can yield various derivatives depending on reaction conditions and starting materials .
  • Industrial Production: In industrial settings, continuous flow reactors are often employed to enhance yield and efficiency, utilizing catalysts such as piperidine or triethylamine.

5-Methylquinoline-2-carbaldehyde finds applications across multiple fields:

  • Chemical Research: It serves as a precursor for synthesizing various heterocyclic compounds and is utilized in developing new synthetic methodologies.
  • Biological Studies: The compound is used in research related to biological processes and as a building block for bioactive molecules.
  • Industrial Use: It is involved in producing dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Interaction studies of 5-Methylquinoline-2-carbaldehyde have focused on its binding properties with biological macromolecules. The aldehyde group enables it to form covalent interactions with amino acids in proteins, potentially altering their function. Additionally, its ability to intercalate with DNA suggests it could serve as a lead compound for developing new therapeutic agents targeting genetic material .

Several compounds share structural similarities with 5-Methylquinoline-2-carbaldehyde, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
Quinoline-2-carbaldehydeLacks methyl group at the 5-positionDifferent reactivity; less steric hindrance
5-Chloroquinoline-2-carbaldehydeContains chlorine instead of methylDistinct chemical properties; potential for different reactivity patterns
5-Nitroquinoline-2-carbaldehydeContains nitro group at the 5-positionIncreased electrophilicity; potential biological activity
6-Fluoro-5-methylquinoline-2-carbaldehydeFluorine substitution at position 6Enhanced interaction with biological targets due to fluorine's electronegativity

Uniqueness: The presence of both a methyl group and an aldehyde group on the quinoline ring makes 5-Methylquinoline-2-carbaldehyde particularly versatile for various chemical transformations and applications in scientific research compared to its analogs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

171.068413911 g/mol

Monoisotopic Mass

171.068413911 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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